

# Spectroscopic Validation of 3,5-Dimethyl-4-nitro-1H-pyrazole: A Comparative Guide

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Compound of Interest		
Compound Name:	3,5-Dimethyl-4-nitro-1H-pyrazole	
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For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative spectroscopic analysis for validating the structure of **3,5-Dimethyl-4-nitro-1H-pyrazole** against its parent compound, **3,5-dimethylpyrazole**. By examining the expected and observed spectral data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry, a clear methodology for structural elucidation is presented.

The introduction of a nitro group at the C4 position of the 3,5-dimethylpyrazole ring significantly influences the molecule's electronic environment, leading to predictable shifts in its spectroscopic signatures. This guide will detail these expected changes and provide the foundational data for 3,5-dimethylpyrazole as a reference.

### **Comparative Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **3,5-Dimethyl-4-nitro-1H-pyrazole** and the experimental data for the reference compound, **3,5-dimethylpyrazole**.

Table 1: <sup>1</sup>H NMR Data (Predicted vs. Experimental)



Compound	Chemical Shift (ppm)	Multiplicity	Assignment
3,5-Dimethyl-4-nitro- 1H-pyrazole (Predicted)	~13.0 - 14.0	br s	N-H
~2.5 - 2.7	S	2 x CH₃	
3,5-Dimethylpyrazole (Experimental)	~12.3	br s	N-H
5.81	S	C4-H	
2.27	S	2 x CH₃	

Table 2: 13C NMR Data (Predicted vs. Experimental)

Compound	Chemical Shift (ppm)	Assignment
3,5-Dimethyl-4-nitro-1H- pyrazole (Predicted)	~145 - 150	C3 & C5
~135 - 140	C4-NO <sub>2</sub>	
~12 - 15	2 x CH₃	
3,5-Dimethylpyrazole (Experimental)	144.5, 143.5	C3 & C5
105.1, 102.7	C4	_
11.6, 9.9	2 x CH₃	_

Table 3: IR Spectroscopy Data (Predicted vs. Experimental)



Compound	Frequency (cm <sup>-1</sup> )	Assignment
3,5-Dimethyl-4-nitro-1H- pyrazole (Predicted)	~3100 - 3300	N-H stretch
~1550 & ~1350	Asymmetric & Symmetric NO <sub>2</sub> stretch	
~2900 - 3000	C-H stretch (methyl)	_
3,5-Dimethylpyrazole (Experimental)	~3200 - 2500	N-H stretch (broad, H-bonded) [1]
~2900 - 3000	C-H stretch (methyl)	
~1590	C=C stretch	<del>-</del>

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compound	Molecular Ion (m/z)	Key Fragments (Predicted/Observed)
3,5-Dimethyl-4-nitro-1H- pyrazole (Predicted)	141.05 [M]+	[M-NO <sub>2</sub> ]+, [M-O]+
3,5-Dimethylpyrazole (Experimental)	96.07 [M] <sup>+</sup>	[M-H] <sup>+</sup> , [M-CH <sub>3</sub> ] <sup>+</sup>

### **Experimental Protocols**

Standard spectroscopic techniques are employed for the structural analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1H$  and  $^{13}C$  NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or using an Attenuated Total

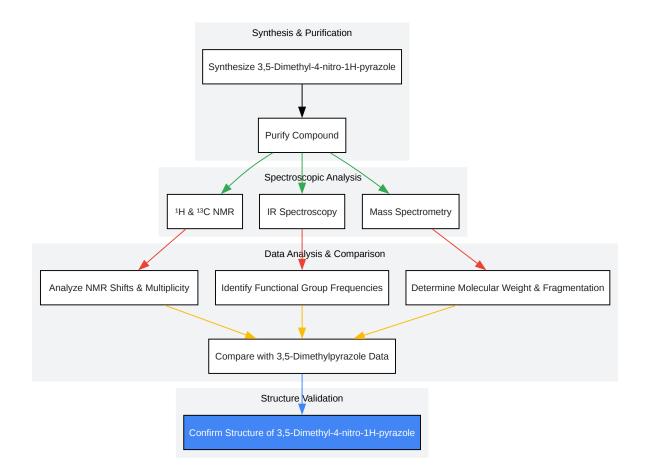


Reflectance (ATR) accessory.

Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

## **Spectroscopic Analysis Workflow**

The following diagram illustrates the logical workflow for the spectroscopic validation of **3,5-Dimethyl-4-nitro-1H-pyrazole**.





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Workflow for Spectroscopic Validation

### **Discussion of Expected Spectral Features**

The structural differences between **3,5-Dimethyl-4-nitro-1H-pyrazole** and **3,5-**dimethylpyrazole lead to distinct spectroscopic features:

- ¹H NMR: The most significant difference is the absence of the C4-H proton signal (around 5.81 ppm) in the nitro-substituted compound. The electron-withdrawing nitro group is expected to deshield the neighboring methyl protons and the N-H proton, causing their signals to shift downfield compared to the parent pyrazole.
- <sup>13</sup>C NMR: The C4 carbon, directly attached to the nitro group, will experience a strong downfield shift. The signals for C3 and C5 will also be affected, likely shifting slightly downfield due to the electronic influence of the nitro group.
- IR Spectroscopy: The presence of the nitro group in **3,5-Dimethyl-4-nitro-1H-pyrazole** will be clearly indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds, typically appearing around 1550 cm<sup>-1</sup> and 1350 cm<sup>-1</sup>, respectively.
- Mass Spectrometry: The molecular ion peak for **3,5-Dimethyl-4-nitro-1H-pyrazole** is expected at m/z 141, corresponding to its molecular weight. In contrast, 3,5-dimethylpyrazole shows a molecular ion at m/z 96. Fragmentation patterns will also differ, with the nitro compound likely showing a loss of NO<sub>2</sub> (46 amu).

By comparing the acquired spectra of a synthesized sample with the expected data and the reference spectra of 3,5-dimethylpyrazole, researchers can confidently validate the structure of **3,5-Dimethyl-4-nitro-1H-pyrazole**.

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### References

- 1. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
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